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Compound of Interest

Compound Name: Dihydrosamidin

Cat. No.: B1219024

An important clarification regarding the specified reagent "Dihydrosamidin”: This term does
not correspond to a known chemical reagent used in superoxide dismutase (SOD) assays. It is
highly probable that this is a typographical error for Dihydrorhodamine 123 (DHR 123), a well-
established fluorogenic probe for detecting reactive oxygen species. This application note and
protocol are therefore based on the use of Dihydrorhodamine 123.

Application Note & Protocol

Topic: Superoxide Dismutase (SOD) Activity Assay using Dihydrorhodamine 123

Audience: Researchers, scientists, and drug development professionals.

Introduction

Superoxide dismutases (SODs) are a critical class of metalloenzymes that play a vital role in
the antioxidant defense system of aerobic organisms.[1] Their primary function is to catalyze
the dismutation of the highly reactive superoxide anion radical (Oz¢~) into molecular oxygen
(O2) and hydrogen peroxide (H2032).[2][3] This enzymatic activity is a crucial first line of defense
against oxidative stress, which is implicated in numerous pathologies, including
neurodegenerative diseases, inflammation, and cancer. Consequently, the accurate
measurement of SOD activity in biological samples is essential for both basic research and
clinical drug development.
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This document provides a detailed protocol for a sensitive, fluorescence-based assay to
determine SOD activity in various samples. The assay utilizes a superoxide-generating system
(xanthine/xanthine oxidase) and the fluorogenic probe Dihydrorhodamine 123 (DHR 123).

Principle of the Assay

The assay is based on a competitive inhibition reaction. Superoxide anions (Oz¢+") are
generated in a cell-free system by the enzymatic reaction of xanthine oxidase with its substrate,
xanthine.[4] In the absence of SOD, these superoxide radicals oxidize the non-fluorescent
Dihydrorhodamine 123 (DHR 123) to its highly fluorescent product, Rhodamine 123.[5][6][7]
The rate of fluorescence increase is directly proportional to the rate of superoxide generation.

When a sample containing SOD is introduced, the enzyme competes with DHR 123 for the
superoxide anions, catalyzing their dismutation to H202 and O:z.[4] This scavenging activity
reduces the amount of superoxide available to oxidize DHR 123, leading to a decrease in the
rate of fluorescence generation. The extent of this inhibition is proportional to the SOD activity
in the sample, which can be quantified by comparing the rate of fluorescence change to a
known SOD standard.
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Caption: Principle of the competitive SOD activity assay using DHR 123.

Materials and Reagents
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Equipment

o Fluorescence microplate reader with excitation/emission filters for ~500 nm and ~536 nm,
respectively.[5]

96-well black, clear-bottom microplates

Multichannel pipette

Standard laboratory pipettes and tips

Incubator set to 37°C

Microcentrifuge tubes

Reagents and Buffers

o Superoxide Dismutase (Bovine Erythrocyte) Standard (e.g., Sigma-Aldrich, Cat. No. S7571)
e Dihydrorhodamine 123 (DHR 123) (e.g., Invitrogen, Cat. No. D23806)

e Xanthine (e.qg., Sigma-Aldrich, Cat. No. X7375)

o Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376)

e Potassium phosphate, monobasic (KHz2POa)

e Potassium phosphate, dibasic (K2HPOa4)

o Diethylenetriaminepentaacetic acid (DTPA)

o Dimethyl sulfoxide (DMSO), anhydrous

 Ultrapure water

» Sample of interest (e.g., cell lysate, tissue homogenate, plasma)[1]

Reagent Preparation
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Note: Prepare all solutions fresh on the day of the assay.
o Assay Buffer (50 mM Potassium Phosphate, 0.1 mM DTPA, pH 7.4):

o Prepare a 50 mM potassium phosphate buffer by mixing appropriate amounts of
monobasic and dibasic stock solutions to achieve pH 7.4.

o Add DTPAto a final concentration of 0.1 mM. This chelating agent is added to remove any
contaminating transition metals that could interfere with the assay.

e DHR 123 Stock Solution (1 mM):
o Dissolve DHR 123 powder in anhydrous DMSO to make a 1 mM stock solution.
o Store in small aliquots at -20°C or -80°C, protected from light.[8]
e DHR 123 Working Solution (10 pM):
o Immediately before use, dilute the 1 mM DHR 123 Stock Solution 1:100 in Assay Buffer.
o Keep this solution on ice and protected from light.
e Xanthine Solution (10 mM):
o Dissolve xanthine powder in 20 mM NaOH to a final concentration of 10 mM.
o Further dilute this solution 1:10 in Assay Buffer to a final working concentration of 1 mM.
e SOD Standard Solutions (0-50 U/mL):

o Reconstitute lyophilized SOD in Assay Buffer to create a high-concentration stock (e.g.,
200 U/mL).

o Perform serial dilutions of the stock solution in Assay Buffer to create a range of standards
(e.g., 50, 25, 12.5, 6.25, 3.125, and 0 U/mL).

» Xanthine Oxidase (XO) Solution (0.1 U/mL):
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o Dilute the commercial Xanthine Oxidase stock in Assay Buffer to a final activity of 0.1
U/mL.

o Prepare this solution immediately before initiating the reaction and keep it on ice. The
optimal concentration may need to be determined empirically to achieve a linear
fluorescence increase over 10-20 minutes in control wells.

Experimental Protocol

This protocol is designed for a 96-well plate format. It is recommended to run all samples,
standards, and controls in triplicate.

e Plate Setup:

o Design a plate map including wells for Blanks, Controls (0 U/mL SOD), SOD Standards,
and Samples.

o Blank: Contains Assay Buffer instead of sample/standard and XO solution. Measures

background fluorescence.

o Control (Bo): Contains Assay Buffer instead of sample/standard. Represents maximum

(uninhibited) fluorescence generation.
¢ Add Standards and Samples:
o Add 20 pL of each SOD Standard (0-50 U/mL) to the appropriate wells.
o Add 20 pL of your prepared samples to the sample wells.
o Add 20 pL of Assay Buffer to the Control (Bo) wells.
e Add DHR 123 and Xanthine:

o Prepare a reaction mix containing the DHR 123 Working Solution and the Xanthine
Solution. For each well, you will need 160 pL of DHR 123 (10 uM) and 10 pL of Xanthine
(2 mM).

o Add 170 pL of this DHR/Xanthine mix to every well.
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e Pre-incubation:
o Incubate the plate for 5 minutes at 37°C to bring all components to temperature.
« Initiate Reaction:

o Using a multichannel pipette, add 10 pL of the Xanthine Oxidase (XO) Solution (0.1 U/mL)
to all wells except the Blanks.

o For Blank wells, add 10 uL of Assay Buffer.
o The total volume in each well should now be 200 pL.
o Kinetic Measurement:
o Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

o Measure the fluorescence intensity (Excitation: 500 nm, Emission: 536 nm) every minute

for 20 minutes.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Reagent Preparation
(Buffer, DHR 123, Standards, XO)

.

2. Plate Setup
Add 20pL of Standards/Samples

l

3. Add Reaction Mix
170pL (DHR 123 + Xanthine)

4. Pre-incubation
5 min at 37°C

5. Initiate Reaction
Add 10uL Xanthine Oxidase

6. Kinetic Measurement
Read Fluorescence (Ex:500/Em:536 nm)
for 20 min at 37°C

7. Data Analysis
Calculate Rates & % Inhibition

Click to download full resolution via product page

Caption: Experimental workflow for the DHR 123-based SOD activity assay.
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Data Presentation and Analysis
: ..

Parameter Value Unit

Reagent Concentrations

Assay Buffer 50 mM
DHR 123 Working Solution 10 uM
Xanthine Working Solution 1 mM
SOD Standard Range 0-50 U/mL
Xanthine Oxidase 0.1 U/mL

Reaction Volumes

Sample / Standard 20 pL
DHR / Xanthine Mix 170 pL
Xanthine Oxidase 10 pL
Total Volume 200 pL

Assay Conditions

Incubation Temperature 37 °C

Incubation Time 20 min
Fluorescence Excitation ~500 nm
Fluorescence Emission ~536 nm

Calculation of Results

o Determine Reaction Rates:
o For each well, plot fluorescence intensity against time (in minutes).

o Determine the slope (V) of the linear portion of the curve. This represents the rate of
reaction (AFluorescence/min).
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e Calculate Percent Inhibition:
o Calculate the average rate for the Control (Bo) wells (Vo).

o For each standard and sample well, calculate the percent inhibition using the following
formula:

% Inhibition = [ (Vo - V_sample) / Vo ] x 100

o Generate Standard Curve:

o Plot the % Inhibition for each SOD standard (Y-axis) against its corresponding activity
(U/mL) (X-axis).

o Perform a linear regression to obtain the equation of the line (y = mx + c¢) and the R2 value.
An R2value > 0.98 is desirable.

o Determine Activity in Samples:

o Use the calculated % Inhibition for your unknown samples to determine the SOD activity
(in U/mL) from the standard curve equation.

o Remember to account for any dilution factors used during sample preparation to express
the final activity per mg of protein or per mL of the original sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0019052_EIASODC_SOD_color_activity_PI.pdf
https://resources.novusbio.com/manual/Manual-KA0783-71149868.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2830880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2830880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4210376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4210376/
https://bioquochem.com/wp-content/uploads/2023/09/KP06004-DHR-123-ROS-Probe-v05.pdf
https://cdn.gbiosciences.com/pdfs/protocol/DHR-123_REDOX_Probe.pdf
https://www.cosmobiousa.com/content/document/bqckit/bqc-kp06004-250_dhr-123-probe-for-intracellular-ros-assay_manual.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4214271/
https://www.benchchem.com/product/b1219024#superoxide-dismutase-activity-assay-with-dihydrosamidin
https://www.benchchem.com/product/b1219024#superoxide-dismutase-activity-assay-with-dihydrosamidin
https://www.benchchem.com/product/b1219024#superoxide-dismutase-activity-assay-with-dihydrosamidin
https://www.benchchem.com/product/b1219024#superoxide-dismutase-activity-assay-with-dihydrosamidin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1219024?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

